![molecular formula C13H17BClFO2 B1435302 2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1885096-92-3](/img/structure/B1435302.png)
2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-CFM-TMD, is a fluorinated boronic acid ester that has been used in various scientific and industrial applications. It is a versatile reagent that can be used in a variety of reactions, including catalytic hydrogenation, Suzuki-Miyaura coupling, and Heck reactions. 2-CFM-TMD is an effective catalyst for a variety of organic transformations and has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and fine chemicals.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
This compound is frequently used in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds. These reactions are essential for creating complex organic molecules used in pharmaceuticals, agrochemicals, and organic materials .
Neutron Capture Therapy
As a boron carrier, this ester is suitable for neutron capture therapy (NCT), a targeted cancer treatment. The boron isotope (10B) captures neutrons and undergoes nuclear reactions that destroy cancer cells .
Drug Delivery Systems
The compound’s boronic ester group can be used to design drug delivery systems . Its susceptibility to hydrolysis at physiological pH makes it a candidate for controlled release mechanisms in medication .
Protodeboronation
In synthetic chemistry, protodeboronation is a valuable transformation. This compound can undergo protodeboronation to remove the boron moiety, which is useful in multi-step organic syntheses .
Friedel-Crafts Alkylation
It can act as a reactant in Friedel-Crafts alkylation reactions. This process is used to introduce alkyl groups into an aromatic system, which is a fundamental step in the synthesis of various aromatic compounds .
Synthesis of Molecular Switches
The ester is involved in the synthesis of molecular switches such as 9,10-diarylanthracenes. These switches have applications in molecular electronics and photonics .
Preparation of Diarylmercurials
It serves as a precursor in the preparation of homoleptic diarylmercurials . These compounds have applications in organic synthesis and potentially in materials science .
Catalyst Design
The compound is considered in the design of new catalysts . Its boronic ester moiety can interact with various substrates, influencing the rate and selectivity of chemical reactions .
properties
IUPAC Name |
2-(4-chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXVRVSIOHLRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.